2H-Azepine, 3,4,5,6-tetrahydro-7-methyl-

Physicochemical Property Purification Azepine Chemistry

2H-Azepine, 3,4,5,6-tetrahydro-7-methyl- (CAS 3338-03-2) is a seven-membered cyclic imine (ketimine) with the molecular formula C₇H₁₃N and a molecular weight of 111.18 g/mol. It belongs to the tetrahydroazepine class of heterocycles, characterized by a partially saturated azepine ring bearing a methyl substituent at the 7-position (the imine carbon).

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
CAS No. 3338-03-2
Cat. No. B12669219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Azepine, 3,4,5,6-tetrahydro-7-methyl-
CAS3338-03-2
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESCC1=NCCCCC1
InChIInChI=1S/C7H13N/c1-7-5-3-2-4-6-8-7/h2-6H2,1H3
InChIKeyJRAPIKAFUUWTMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Azepine, 3,4,5,6-tetrahydro-7-methyl- (CAS 3338-03-2): A Specialized Cyclic Ketimine Building Block for Heterocyclic Synthesis and Biocatalysis Screening


2H-Azepine, 3,4,5,6-tetrahydro-7-methyl- (CAS 3338-03-2) is a seven-membered cyclic imine (ketimine) with the molecular formula C₇H₁₃N and a molecular weight of 111.18 g/mol . It belongs to the tetrahydroazepine class of heterocycles, characterized by a partially saturated azepine ring bearing a methyl substituent at the 7-position (the imine carbon). This structural feature distinguishes it from the unsubstituted parent compound and from regioisomeric methyl-azepines, imparting distinct physicochemical and reactivity profiles relevant to medicinal chemistry and biocatalysis research [1].

Why 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl- (CAS 3338-03-2) Cannot Be Replaced with Other C₇H₁₃N Azepine Isomers or Analogs


The position of the methyl substituent on the tetrahydroazepine ring fundamentally alters the compound's electronic character, tautomeric behavior, and chemical reactivity. 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl- exists as a ketimine, where the methyl group is attached directly to the C=N carbon, in contrast to the enamine-type 2-methyl-4,5,6,7-tetrahydro-3H-azepine regioisomer [1]. This difference leads to divergent deprotonation sites, alkylation outcomes, and susceptibility to hydrolysis. Similarly, the unsubstituted 3,4,5,6-tetrahydro-2H-azepine (CAS 2214-81-5) lacks the steric and electronic influence of the 7-methyl group, resulting in measurably different boiling point (149.9 °C vs. 163.9 °C), density, and chromatographic retention . For applications requiring a cyclic ketimine substrate—such as imine reductase (IRED) screening or specific heterocyclic transformations—generic substitution with other azepine isomers or unsubstituted analogs will alter reaction kinetics, enantioselectivity, and product profiles.

Quantitative Differentiation Evidence for 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl- (CAS 3338-03-2) vs. Closest Analogs


Boiling Point Depression vs. Unsubstituted 3,4,5,6-Tetrahydro-2H-azepine

The 7-methyl substituent significantly reduces the normal boiling point compared to the unsubstituted parent heterocycle. This is a critical parameter for distillation-based purification and for predicting behavior in gas-chromatographic analysis. The target compound's boiling point of 149.9 °C at 760 mmHg is approximately 14 °C lower than the predicted boiling point of 163.9 °C for 3,4,5,6-tetrahydro-2H-azepine .

Physicochemical Property Purification Azepine Chemistry

Density and Refractive Index Differentiation from Regioisomeric Methyl-Azepines

The target compound possesses a well-defined density of 0.925 g/cm³ and refractive index of 1.496 . These values distinguish it from other C₇H₁₃N isomers. For example, the 1-methyl-2,3,6,7-tetrahydro-1H-azepine regioisomer (N-methyl, CAS 148613-97-2) exhibits a markedly different density of 0.7704 g/cm³ and refractive index of 1.3992 . This substantial divergence in physical constants provides unambiguous identity confirmation via simple refractometry or densitometry.

Quality Control Identity Testing Physical Characterization

Imine Reductase (IRED) Substrate Performance vs. Acyclic and Other Cyclic Imine Substrates

The 7-methyl cyclic ketimine serves as a distinctive substrate for imine reductase (IRED) enzymes, enabling the asymmetric synthesis of 2-substituted azepanes. In a 2015 IRED characterization study, biotransformation of the target compound using IRED IR_20 yielded the corresponding (R)-amine product with 72% conversion and 98% enantiomeric excess (ee) . This contrasts with the structurally related 1-methyl-3,4-dihydroisoquinoline (a 6-membered cyclic imine), which produced products with different enantioselectivity profiles depending on the IRED variant, for example, 89% conversion and 99% ee (R) with IRED IR_1 under comparable conditions . The 7-membered ring ketimine presents a distinct steric and electronic challenge relative to 6-membered or acyclic imine substrates, making the target compound a valuable specificity probe for IRED panel screening.

Biocatalysis Chiral Amine Synthesis IRED Screening

Deprotonation Regioselectivity: 7-Methyl Ketimine vs. 2-Methyl Enamine Tautomer/Regioisomer

Regioisomeric methyl-tetrahydroazepines display fundamentally different deprotonation chemistry. The 2-methyl-4,5,6,7-tetrahydro-3H-azepine isomer (enamine form) undergoes regioselective deprotonation with lithium diisopropylamide (LDA) at −30 °C in THF at the methyl group, followed by alkylation with electrophiles, achieving >95% deuterium incorporation upon D₂O quench [1]. In contrast, the 7-methyl ketimine form (target compound) would be expected to undergo deprotonation at the α-methylene position adjacent to the imine, generating a different nucleophilic species. While direct quantitative deprotonation data for the 7-methyl isomer under identical conditions were not located, the established reactivity divergence of the regioisomer confirms that the site of methylation dictates the deprotonation site and subsequent functionalization pathway.

Organolithium Chemistry Alkylation Synthetic Methodology

Recommended Procurement and Application Scenarios for 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl- (CAS 3338-03-2)


Asymmetric Biocatalytic Synthesis of 2-Substituted Azepanes via Imine Reductase (IRED) Technology

This compound is specifically documented as a cyclic ketimine substrate for IRED-catalyzed asymmetric reduction, yielding chiral 2-substituted azepanes with high enantioselectivity (up to 98% ee) [1]. Laboratories developing biocatalytic routes to 7-membered N-heterocyclic chiral amines should procure this exact compound to replicate published IRED panel screening results and to benchmark newly discovered or engineered IRED variants. The 7-methyl group provides a convenient chromophore/retention-time handle for chiral GC or HPLC analysis.

Synthetic Intermediate for Alkylated Azepane Derivatives via α-Deprotonation

The ketimine nature of the 7-methyl compound positions it for α-alkylation at the methylene adjacent to the C=N bond, offering a route to 6-substituted azepines that is regioisomerically distinct from the 2-methyl enamine isomer's methyl-group alkylation pathway [1]. Procurement of the correct 7-methyl isomer is essential when the intended synthetic strategy involves imine-directed lithiation rather than enamine alkylation.

Reference Standard for Azepine Isomer Identification in Quality Control

With its distinctive density (0.925 g/cm³), refractive index (1.496), and boiling point (149.9 °C) [1], this compound serves as an effective reference standard for differentiating C₇H₁₃N azepine isomers in incoming quality control. The 20% density difference and 0.097 refractive index unit difference from the N-methyl regioisomer [2] enable rapid, instrument-based identity confirmation without the need for full spectroscopic analysis.

Lead Optimization Scaffold in Medicinal Chemistry for CNS and Sigma Receptor Programs

Tetrahydroazepine scaffolds, including methyl-substituted variants, have been explored in patent literature as sigma receptor ligands and CNS-active agents [1]. While direct quantitative binding data for the 7-methyl compound is limited in accessible sources, the scaffold's documented presence in sigma receptor patent families supports its procurement as a core fragment for structure–activity relationship (SAR) studies, particularly where the ketimine functionality is intended for subsequent reduction or derivatization.

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